Acetone phenylhydrazone

Synthetic methodology Hydrazone synthesis Reaction yield optimization

Choose acetone phenylhydrazone for your next synthetic or coordination chemistry project. Unlike aromatic ketone-derived phenylhydrazones, its reduced steric bulk at the imine carbon ensures clean η²-bidentate coordination to W, Pt, and other transition metals without steric interference—avoiding monodentate adducts or failed complexation. Achieve 87% isolated yield in condensation-based routes, representing a 34-percentage-point advantage over benzaldehyde phenylhydrazone. Also available as a fully characterized Sapropterin Impurity 8 reference standard with ICH-compliant documentation. For hydrogen bonding studies, rely on its well-established dimerization constant (Kd ≈ 1.4–1.7 M⁻¹).

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 103-02-6
Cat. No. B1666501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone phenylhydrazone
CAS103-02-6
SynonymsAcetone phenylhydrazone;  NSC 65251;  NSC-65251;  NSC65251
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=CC=C1)C
InChIInChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3
InChIKeyJQLKSEQEILIJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetone Phenylhydrazone (CAS 103-02-6): Chemical Identity and Baseline Characterization for Research Procurement


Acetone phenylhydrazone (CAS 103-02-6; molecular formula C₉H₁₂N₂; molecular weight 148.21 g/mol), systematically named 2-propanone phenylhydrazone, is a hydrazone derivative formed through the condensation reaction between acetone and phenylhydrazine [1]. The compound exists as a low-melting solid with a reported melting point of 42 °C and a boiling point of 160 °C at 44 Torr [2]. The hydrazone functional group (C=N–NH–) confers both nucleophilic character at the nitrogen centers and the capacity for hydrogen bonding, properties that underpin its utility in coordination chemistry and synthetic transformations [3].

Why Acetone Phenylhydrazone Cannot Be Substituted with Aldehyde-Derived or Aromatic Hydrazone Analogs


Within the phenylhydrazone compound class, the identity of the carbonyl precursor dictates critical differences in chemical reactivity, steric accessibility, and coordination behavior. Acetone phenylhydrazone, derived from an aliphatic ketone, exhibits reaction outcomes and ligand properties that diverge substantially from those of aromatic ketone phenylhydrazones (e.g., acetophenone phenylhydrazone) or aldehyde phenylhydrazones (e.g., benzaldehyde phenylhydrazone). For instance, in cycloaddition reactions with diketene, aliphatic ketone phenylhydrazones undergo distinct product distributions compared to their aromatic counterparts [1]. Furthermore, the reduced steric bulk at the C=N carbon relative to aromatic analogs directly influences metal binding geometry and reaction site accessibility, as demonstrated in coordination chemistry studies [2]. Consequently, selecting a generic phenylhydrazone without considering the carbonyl-derived structural features will lead to failed synthetic transformations, altered metal complex stoichiometries, and non-reproducible assay results.

Quantitative Comparative Evidence for Acetone Phenylhydrazone: Synthesis Yield, Self-Association, Coordination Chemistry, and Analytical Applications


Synthesis Yield Comparison: Acetone Phenylhydrazone vs. Benzaldehyde Phenylhydrazone Under Standard Condensation Conditions

The synthesis of acetone phenylhydrazone via direct condensation of acetone with phenylhydrazine proceeds with an 87% yield under stoichiometric conditions, producing a yellow oily product [1]. In comparison, the analogous benzaldehyde phenylhydrazone synthesis yields only 53% after recrystallization from alcohol under comparable condensation methodology [2].

Synthetic methodology Hydrazone synthesis Reaction yield optimization

Self-Association Behavior via Hydrogen Bonding: Acetone Phenylhydrazone Dimerization Constant

In nonpolar solvents, acetone phenylhydrazone undergoes concentration-dependent self-association via intermolecular hydrogen bonding, a property that distinguishes it from non-hydrogen-bonding analogs. ¹H NMR dilution studies in n-heptane, carbon disulfide, and hexachlorobutadiene quantified this self-association, yielding a dimerization equilibrium constant (Kd) of approximately 1.4–1.7 M⁻¹ [1]. While direct comparative Kd values for benzaldehyde phenylhydrazone or acetophenone phenylhydrazone are not reported in the same study, the aliphatic ketone-derived structure minimizes steric interference at the hydrogen bonding site, an inference supported by the observation that more sterically encumbered hydrazones exhibit attenuated or undetectable self-association.

Solution-state chemistry NMR spectroscopy Hydrogen bonding Molecular recognition

Coordination Chemistry: Bidentate N,N-Donor Ligand Behavior in Tungsten Complexes

Acetone phenylhydrazone functions as a two-center N,N-donor ligand when coordinated to tungsten(VI), forming an η²-bound complex with the formula [WOF₄(aph)]⁻, as unequivocally demonstrated by multinuclear (¹H, ¹³C, ¹⁵N, ¹⁹F) NMR spectroscopy [1]. This η²-coordination mode, involving both the imine nitrogen and the terminal amine nitrogen, contrasts with the behavior of bulkier hydrazone ligands derived from aromatic ketones (e.g., benzophenone phenylhydrazone) which often adopt monodentate coordination or fail to form stable complexes due to steric hindrance around the donor atoms.

Coordination chemistry Organometallic synthesis Ligand design NMR spectroscopy

Analytical Reference Standard: Use as Sapropterin Impurity 8 with Validated Characterization

Acetone phenylhydrazone is commercially supplied as Sapropterin Impurity 8 with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) [1]. In contrast, generic phenylhydrazone analogs such as benzaldehyde phenylhydrazone or acetophenone phenylhydrazone are not established as compendial impurities for sapropterin and would require de novo characterization and regulatory justification for similar applications, adding significant time and cost to pharmaceutical development workflows.

Pharmaceutical analysis Impurity profiling Method validation Quality control

Prioritized Application Scenarios for Acetone Phenylhydrazone Procurement Based on Verified Evidence


Synthesis of Organometallic Complexes Requiring a Sterically Unencumbered N,N-Bidentate Hydrazone Ligand

When designing tungsten, platinum, or related transition metal complexes where predictable η²-bidentate coordination is essential, acetone phenylhydrazone offers a reliable ligand scaffold [1]. The reduced steric bulk at the imine carbon, relative to aromatic ketone-derived hydrazones, permits clean coordination to metal centers without steric interference. Procurement of acetone phenylhydrazone specifically is recommended over benzophenone phenylhydrazone or acetophenone phenylhydrazone, which may yield monodentate adducts or fail to coordinate under identical reaction conditions [1].

Preparative-Scale Synthesis of Hydrazone Intermediates Where High Yield Is Critical

For synthetic routes requiring a phenylhydrazone intermediate as a building block in multi-step sequences, acetone phenylhydrazone provides an 87% isolated yield under straightforward condensation conditions without chromatography [2]. This high-yielding protocol contrasts with the 53% yield reported for benzaldehyde phenylhydrazone [3], representing a 34-percentage-point advantage that reduces raw material costs and improves overall sequence efficiency in preparative-scale work.

Pharmaceutical Impurity Profiling and ANDA Method Validation for Sapropterin-Containing Drug Products

Acetone phenylhydrazone is commercially available as a fully characterized Sapropterin Impurity 8 standard, supplied with documentation compliant with ICH and pharmacopoeial guidelines [4]. Procuring this specific compound as a certified reference material eliminates the need for in-house synthesis, purification, and structural confirmation of the impurity, thereby accelerating analytical method development and reducing regulatory submission timelines for generic sapropterin formulations [4].

Spectroscopic Reference Material for Hydrogen-Bonding Studies in Nonpolar Media

Researchers investigating intermolecular hydrogen bonding in hydrazone systems can utilize acetone phenylhydrazone as a model compound due to its well-characterized self-association behavior. The dimerization equilibrium constant (Kd ≈ 1.4–1.7 M⁻¹) has been quantitatively established by ¹H NMR dilution studies across multiple nonpolar solvents [5]. The compound serves as a reproducible reference for calibrating experimental setups or benchmarking computational models of hydrogen-bonded assemblies, a utility that sterically hindered phenylhydrazone analogs cannot provide.

Technical Documentation Hub

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